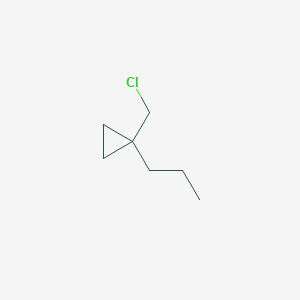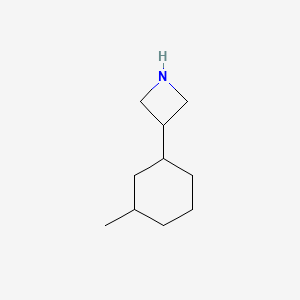
3-(3-Methylcyclohexyl)azetidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Methylcyclohexyl)azetidine is a nitrogen-containing heterocyclic compound characterized by a four-membered ring structure This compound is part of the azetidine family, which is known for its significant ring strain and unique reactivity
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of azetidines, including 3-(3-Methylcyclohexyl)azetidine, can be achieved through several methods:
Aza Paternò–Büchi Reaction: This photochemical [2+2] cycloaddition reaction between an imine and an alkene is one of the most efficient ways to synthesize functionalized azetidines.
Nucleophilic Substitution: This method involves the reaction of nitrogen nucleophiles with suitable electrophiles.
Reduction of β-Lactams: β-Lactams can be reduced to form azetidines.
Ring-Opening of Azabicyclobutanes: Highly strained azabicyclobutanes can be opened to form azetidines.
Industrial Production Methods
Industrial production methods for azetidines often involve large-scale application of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of these processes.
Análisis De Reacciones Químicas
Types of Reactions
3-(3-Methylcyclohexyl)azetidine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: Reduction reactions can modify the nitrogen atom or other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and sulfonyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield azetidine N-oxides, while substitution reactions can introduce various alkyl or aryl groups.
Aplicaciones Científicas De Investigación
3-(3-Methylcyclohexyl)azetidine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and polymers.
Biology: Its unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Mecanismo De Acción
The mechanism of action of 3-(3-Methylcyclohexyl)azetidine involves its interaction with various molecular targets. The ring strain in azetidines facilitates bond cleavage and formation, making them reactive intermediates in many chemical processes. The nitrogen atom in the ring can participate in hydrogen bonding and coordination with metal ions, influencing the compound’s reactivity and interactions .
Comparación Con Compuestos Similares
Similar Compounds
Aziridines: Three-membered nitrogen-containing rings with higher ring strain and reactivity.
Pyrrolidines: Five-membered nitrogen-containing rings with lower ring strain and different reactivity profiles.
Uniqueness
3-(3-Methylcyclohexyl)azetidine is unique due to its four-membered ring structure, which balances ring strain and stability. This balance allows for controlled reactivity, making it a versatile compound in synthetic chemistry and material science .
Propiedades
Fórmula molecular |
C10H19N |
|---|---|
Peso molecular |
153.26 g/mol |
Nombre IUPAC |
3-(3-methylcyclohexyl)azetidine |
InChI |
InChI=1S/C10H19N/c1-8-3-2-4-9(5-8)10-6-11-7-10/h8-11H,2-7H2,1H3 |
Clave InChI |
WMPJJNHUFYBTHX-UHFFFAOYSA-N |
SMILES canónico |
CC1CCCC(C1)C2CNC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


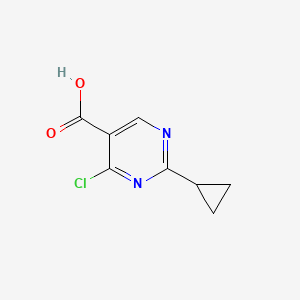
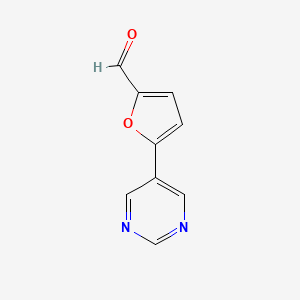

![1-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B13195344.png)
![3-[3-(Aminomethyl)oxan-3-YL]azetidin-3-OL](/img/structure/B13195355.png)
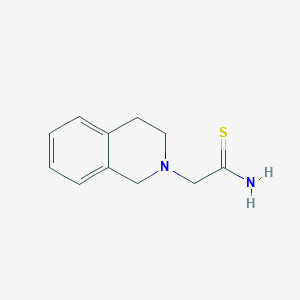
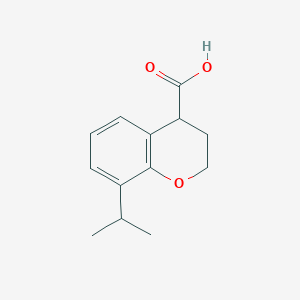
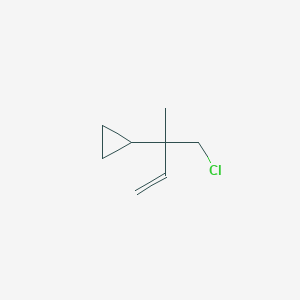
![4-[3-Hydroxy-3-(hydroxymethyl)pyrrolidin-1-yl]thiophene-2-carbaldehyde](/img/structure/B13195380.png)
![2-Bromo-1-{octahydrocyclopenta[b]pyrrol-1-yl}ethan-1-one](/img/structure/B13195386.png)
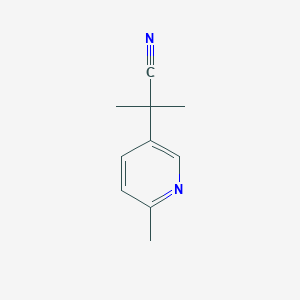

![6-Amino-2-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B13195406.png)
